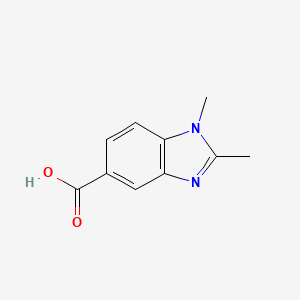

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Overview

Description

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring . The reaction conditions often involve heating and the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity . The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is extensive, with research indicating its potential as an anti-inflammatory, antibacterial, antiviral, and anticancer agent. Benzimidazole derivatives are recognized for their ability to interact with biological macromolecules such as proteins and enzymes, making them valuable in drug design.

Key Biological Activities

- Antiviral Activity : Certain benzimidazole derivatives have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For instance, compounds derived from benzimidazole structures exhibited significant antiviral activity with EC50 values in the low micromolar range .

- Anticancer Properties : Research has highlighted that benzimidazole derivatives can inhibit cancer cell proliferation. Specific compounds have been reported to exhibit comparable efficacy to standard chemotherapeutic agents like doxorubicin against various cancer cell lines .

- Anti-inflammatory Effects : Several studies have documented the anti-inflammatory properties of benzimidazole derivatives. For example, compounds synthesized through Mannich reactions demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management .

Case Study 1: Antiviral Efficacy

A study evaluated a series of benzimidazole derivatives for their antiviral activity against BVDV. Among these, a specific compound showed an EC50 value of 1.11 mM, indicating strong antiviral potential due to structural modifications that enhance interaction with viral components .

Case Study 2: Anticancer Activity

In another investigation, a group of synthesized benzimidazole derivatives was tested against human liver carcinoma HepG2 cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as novel anticancer agents .

Case Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of N-substituted benzimidazole derivatives revealed significant reductions in edema volume in animal models compared to standard treatments like diclofenac. This highlights the therapeutic potential of these compounds in managing inflammatory conditions .

Comparative Analysis Table

| Activity Type | Compound Example | Target | IC50/EC50 Value |

|---|---|---|---|

| Antiviral | Benzimidazole Derivative | BVDV | 1.11 mM |

| Anticancer | Doxorubicin Equivalent | HepG2 (Liver Carcinoma) | Comparable |

| Anti-inflammatory | N-substituted Benzimidazole | COX Enzymes | COX-1: 0.1664 nM; COX-2: 0.0370 nM |

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

- 2-Sulfanyl-1H-benzimidazole-5-carboxylic acid

- 4-Imidazolecarboxylic acid

- Imidazole-2-carboxylic acid

- 2-Methoxycarbonylamino-1H-benzoimidazole-6-carboxylic acid

Uniqueness

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other benzimidazole derivatives .

Biological Activity

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid (1,2-DMBI-5-COOH) is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

The compound features a benzimidazole ring with carboxylic acid and dimethyl substitutions, which contribute to its unique chemical reactivity and biological profile. The structure can be represented as follows:

Antimicrobial Activity

1,2-DMBI-5-COOH exhibits significant antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains and fungi. For instance, research has shown that compounds with a benzimidazole core can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of 1,2-DMBI-5-COOH has been explored in various studies. Its mechanism often involves the inhibition of tubulin polymerization, similar to established anticancer agents like albendazole. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

Antiparasitic Activity

Research indicates that 1,2-DMBI-5-COOH has potential as an antiparasitic agent. Its structural similarity to benzimidazole-based drugs suggests it may target parasite tubulin. In vitro studies have shown activity against Leishmania and Trypanosoma cruzi, although further in vivo studies are required to validate these findings .

The biological effects of 1,2-DMBI-5-COOH are attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar to other benzimidazoles, it disrupts microtubule formation by binding to tubulin, leading to cell cycle arrest in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

- Receptor Modulation : The compound may interact with nuclear receptors involved in cell proliferation and apoptosis .

Pharmacokinetics

Due to the polar nature of the imidazole ring, 1,2-DMBI-5-COOH demonstrates favorable pharmacokinetic properties. Its solubility and stability under physiological conditions enhance its potential for therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of 1,2-DMBI-5-COOH:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzimidazole, including 1,2-DMBI-5-COOH, showed enhanced activity against resistant strains of bacteria .

- Cancer Research : In a recent investigation published in Cancer Letters, researchers found that treatment with 1,2-DMBI-5-COOH resulted in significant apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors .

- Antiparasitic Evaluation : A study focused on the efficacy of benzimidazole derivatives against Trypanosoma cruzi indicated that 1,2-DMBI-5-COOH exhibited promising results with an IC50 value lower than traditional treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot heterocyclization reaction using ethyl 4-(methylamino)-3-nitrobenzoate and substituted benzaldehydes in the presence of sodium dithionite (Na₂S₂O₄) in DMSO, followed by base hydrolysis, is a common approach. Key factors include maintaining anhydrous conditions and optimizing Na₂S₂O₄ stoichiometry to reduce nitro intermediates efficiently . Alternative routes involve alkylation of imidazole precursors (e.g., chloromethyl derivatives) with tetrakis(dimethylamino)ethylene (TDAE) to control regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- NMR : ¹H NMR should resolve methyl groups (δ 2.5–3.5 ppm for N-CH₃) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the carboxylic carbon (δ ~170 ppm) .

- Mass Spectrometry : The molecular ion peak (m/z ~190) and fragmentation patterns (e.g., loss of COOH) validate the structure .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

- Answer : The compound (CAS 90915-18-7) has a molecular weight of 190.2 g/mol. Its carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Storage at 2–8°C under inert gas is recommended to prevent decarboxylation . Melting point data (not explicitly reported) can be inferred from analogues (e.g., ~280°C for similar benzimidazole-carboxylic acids) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Answer : The carboxylic acid group makes it susceptible to pH-dependent degradation. Stability studies for analogues show optimal stability at pH 4–6, with rapid decomposition in strongly acidic (pH < 2) or alkaline (pH > 8) conditions due to hydrolysis or decarboxylation .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or regioselectivity challenges?

- Methodological Answer :

- Design of Experiments (DOE) : Use response surface methodology to optimize variables like temperature, solvent (DMSO vs. DMF), and reducing agent concentration .

- Regioselectivity Control : Introduce directing groups (e.g., nitro or methoxy substituents) on the benzaldehyde precursor to steer cyclization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

- Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments by correlating ¹H-¹H and ¹H-¹³C interactions.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. How can regioselectivity be controlled during functionalization of the benzimidazole core?

- Answer : Electrophilic substitution favors the 4- and 6-positions due to electron-donating methyl groups. For example, nitration under mild conditions (HNO₃/AcOH) targets the 4-position, while bromination (NBS in DMF) modifies the 6-position .

Q. What methodological frameworks are used to design bioactivity assays for this compound?

- Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. Pre-incubate the compound with the enzyme and monitor activity changes .

- Cellular Uptake Studies : Use radiolabeled (¹⁴C) derivatives to quantify intracellular accumulation in cancer cell lines .

Q. How should researchers address discrepancies in reported solubility or stability data?

- Answer :

- Inter-laboratory Validation : Replicate experiments under standardized conditions (e.g., USP guidelines).

- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation or HPLC-MS to track degradation products .

Q. What derivatization strategies enhance the compound’s applicability in drug discovery?

Properties

IUPAC Name |

1,2-dimethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOZQWRDUXNFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357136 | |

| Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-18-7 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90915-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.